- New Route to N-Alkylated trans-Pyrrolidine Diols from 2,2,3,3-Tetramethoxybutane-Protected Dimethyl Tartrate, Synthetic Communications, 2008, 38(9), 1365-1374
Cas no 90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol)
90365-74-5 structure
Product Name:(3S,4S)-1-Benzylpyrrolidine-3,4-diol
Numéro CAS:90365-74-5
Le MF:C11H15NO2
Mégawatts:193.242303133011
MDL:MFCD01073893
CID:61409
PubChem ID:57651357
Update Time:2025-06-08
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Propriétés chimiques et physiques
Nom et identifiant
-
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol
- (3S,4S)-1-Benzylpyrrolidine-3,4-diol
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol,GC
- (3S,4S)-(+)-benzyl-3,4-pyrrolidindiol
- (3S,4S)-1-(phenylMethyl)-3,4
- (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine
- (3S,4S)-1-Benzyl-3,4-pyrrolidinediol
- (3S,4S)-1-BENZYL-PYRROLIDINE-3,4-DIOL
- (3S,4S)-1-N-benzyl-3,4-dihydroxypyrrolidine
- (3S,4S)-3,4-dihydroxy-N-benzylpyrrolidine
- (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine
- N-benzyl-(3S,4S)-3,4-dihydroxypyrrolidine
- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S,4S)-
- (3S,4S)-(-)-1-Benzyl-3,4-pyrrolidindiol
- PubChem18732
- QJRIUWQPJVPYSO-QWRGUYRKSA-N
- LS30148
- (3S,4S)-1-Benzyl-3,4-pyrrolidindiol
- DS
- (3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol (ACI)
- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S-trans)- (ZCI)
- (+)-(3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol
- (3S,4S)-1-Benzyl-pyrrolidin-3,4-diol
- 1-Benzyl-3,4-(S,S)-dihydroxypyrrolidine
- CS-W015772
- J-800404
- DS-13011
- SCHEMBL84802
- DB-009920
- (3s,4s)-1-(phenylmethyl)-3,4-pyrrolidinediol
- 90365-74-5
- MFCD01073893
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol, >=97.0% (sum of enantiomers, HPLC)
- J-501290
- AC-13555
- CHEMBL2335510
- AC-22435
- 1-(PHENYLMETHYL)-3,4-PYRROLIDINEDIOL
- BP-12368
- AKOS015839146
- J-640399
-
- MDL: MFCD01073893
- Piscine à noyau: 1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1
- La clé Inchi: QJRIUWQPJVPYSO-QWRGUYRKSA-N
- Sourire: C(C1C=CC=CC=1)N1C[C@H](O)[C@@H](O)C1
Propriétés calculées
- Qualité précise: 193.11000
- Masse isotopique unique: 193.110278721g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 2
- Complexité: 170
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 0.3
- Surface topologique des pôles: 43.7
Propriétés expérimentales
- Couleur / forme: White to Yellow Solid
- Dense: 1.0945 (rough estimate)
- Point de fusion: 94-100 °C
- Point d'ébullition: 329.46°C (rough estimate)
- Indice de réfraction: 1.5041 (estimate)
- Le PSA: 43.70000
- Le LogP: 0.16190
- Rotation spécifique: 33.6 º (c=1.05% in methanol)
- Activités optiques: [α]20/D +33.6±3°, c = 1.05% in methanol
- Solubilité: Impossible à utiliser
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305 + P351 + P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26
- Carte FOCA taille f:10-34
-
Identification des marchandises dangereuses:
- Conditions de stockage:Inert atmosphere,Room Temperature
- Terminologie du risque:R36/37/38
(3S,4S)-1-Benzylpyrrolidine-3,4-diol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM116649-5g |
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 95+% | 5g |
$153 | 2021-08-06 | |
| Chemenu | CM116649-10g |
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 95+% | 10g |
$230 | 2021-08-06 | |
| Chemenu | CM116649-25g |
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 95+% | 25g |
$468 | 2021-08-06 | |
| Fluorochem | 036902-5g |
3S,4S)-(-)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 97% | 5g |
£130.00 | 2022-02-28 | |
| Fluorochem | 036902-10g |
3S,4S)-(-)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 97% | 10g |
£214.00 | 2022-02-28 | |
| Fluorochem | 036902-25g |
3S,4S)-(-)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 97% | 25g |
£435.00 | 2022-02-28 | |
| AstaTech | 53706-1/G |
(3S,4S)-(-)-1-BENZYL-3,4-PYRROLIDINDIOL |
90365-74-5 | 97% | 1g |
$91 | 2023-09-17 | |
| AstaTech | 53706-5/G |
(3S,4S)-(-)-1-BENZYL-3,4-PYRROLIDINDIOL |
90365-74-5 | 97% | 5g |
$273 | 2023-09-17 | |
| AstaTech | 53706-25/G |
(3S,4S)-(-)-1-BENZYL-3,4-PYRROLIDINDIOL |
90365-74-5 | 97% | 25g |
$820 | 2023-09-17 | |
| Fluorochem | 036902-1g |
3S,4S)-(-)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 97% | 1g |
£43.00 | 2022-02-28 |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 80 °C; overnight, 70 °C; 4 h, 80 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Dowex 50W Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Dowex 50W Solvents: Water ; rt
Référence
- Synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases, Tetrahedron, 2007, 63(5), 1243-1253
Méthode de production 3
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diglyme ; 0 °C
1.2 Reagents: Sodium borohydride ; 0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C → 70 °C; 30 min, 70 °C
1.4 Reagents: Sodium fluoride ; 70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium borohydride ; 0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C → 70 °C; 30 min, 70 °C
1.4 Reagents: Sodium fluoride ; 70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt
Référence
- Asymmetric Epoxidation of Unfunctionalized Olefins Catalyzed by Chiral (Pyrrolidine Salen) Mn (III) Complexes with Proline Sidearms, Molecular Catalysis, 2022, 524,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Methanol
Référence
- Synthesis of C2 symmetric primary vicinal diamines. Double stereospecific Mitsunobu reaction on the heterocyclic diols derived from tartaric acid, Tetrahedron: Asymmetry, 1997, 8(11), 1861-1867
Méthode de production 5
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; rt → -18 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
Référence
- Reduction of (R,R)1-benzyl-2,5-dioxo-3,4-dihydroxypyrrolidine and study on reaction mechanism, Beijing Ligong Daxue Xuebao, 2004, 24(10), 917-919
Méthode de production 6
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
Référence
- Novel steroid mimics directed towards the estradiol skeleton, Tetrahedron Letters, 2005, 46(49), 8521-8524
Méthode de production 7
Conditions de réaction
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 - 10 °C; 3 h, 10 °C → 60 °C; 24 h, 50 - 60 °C; 60 °C → 20 °C
1.2 Reagents: Methanol ; 20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C
1.2 Reagents: Methanol ; 20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C
Référence
- Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type Transformation, Organic Process Research & Development, 2019, 23(9), 1970-1978
Méthode de production 8
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Référence
- Total synthesis of (+)-lentiginosine via a key Au catalysis, Science China: Chemistry, 2010, 53(1), 113-118
Méthode de production 9
Conditions de réaction
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; rt; 3 h, rt → 70 °C; 70 °C → 0 °C
1.2 Solvents: Methanol ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Methanol ; 0 °C; 0 °C → rt; 1 h, rt
Référence
- Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2818-2823
Méthode de production 10
Conditions de réaction
1.1 Reagents: Diborane
Référence
- Alkylation catalyzed by chiral phase transfer reaction, Huaxue Tongbao, 1995, (4), 22-4
Méthode de production 11
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Ethyl acetate ; 15 min, rt
Référence
- Investigation of stereoisomeric bisarylethenesulfonic acid esters for discovering potent and selective PTP1B inhibitors, European Journal of Medicinal Chemistry, 2019, 164, 408-422
Méthode de production 12
Conditions de réaction
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; cooled; 6 h, 0 °C → reflux; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Référence
- Improvement on synthesis of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine, Yingyong Huaxue, 2007, 24(2), 223-225
Méthode de production 13
Conditions de réaction
1.1 -
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride
Référence
- Asymmetric Epoxidation of α,β-Unsaturated Ketones Catalyzed by Chiral Iron Complexes of (R,R)-3,4-Diaminopyrrolidine Derived N4-Ligands with Camphorsulfonyl Sidearms, Asian Journal of Organic Chemistry, 2020, 9(4), 616-621
Méthode de production 14
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Référence
- Asymmetric Addition of Diethylzinc to Ketones promoted by Tartaric Acid Derivatives, Synthetic Communications, 2008, 38(14), 2374-2384
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Raw materials
- (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
- (3S,4S)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
- L(+)-Tartaric acid
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Preparation Products
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:90365-74-5)(3S,4S)-1-Benzylpyrrolidine-3,4-diol
Numéro de commande:A10791
État des stocks:in Stock
Quantité:25g/100g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 19:06
Prix ($):202.0/805.0
Courriel:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:90365-74-5)(3S,4S)-1-苄基吡咯烷-3,4-二醇
Numéro de commande:LE26660614
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:57
Prix ($):discuss personally
Courriel:18501500038@163.com
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Littérature connexe
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol) Produits connexes
- 101930-07-8((R)-(+)-1-Benzyl-3-pyrrolidinol)
- 651734-92-8(2,3-Butanediol, 1-[(phenylmethyl)amino]-, (2R,3R)-)
- 163439-82-5((3R,4R)-1-Benzylpyrrolidine-3,4-diol)
- 775-15-5(1-benzylpyrrolidin-3-ol)
- 76783-60-3(Cis-1-Benzyl-3,4-pyrrolidindiol Hydrochloride)
- 122536-93-0(3-Pyrrolidinol,1-(phenylmethyl)-, hydrochloride (1:1), (3R)-)
- 76784-33-3(cis-1-Benzylpyrrolidine-3,4-diol)
- 101385-90-4((S)-1-Benzylpyrrolidin-3-ol)
- 247190-83-6(2,3-Butanediol, 1,4-bis[bis(phenylmethyl)amino]-, (2S,3S)-)
- 260389-82-0(1-benzylpyrrolidine-3,4-diol)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:90365-74-5)(3S,4S)-1-Benzylpyrrolidine-3,4-diol
Pureté:99%/99%
Quantité:25g/100g
Prix ($):202.0/805.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90365-74-5)(3S,4S)-1-苄基吡咯烷-3,4-二醇
Pureté:99%
Quantité:25KG,200KG,1000KG
Prix ($):Enquête